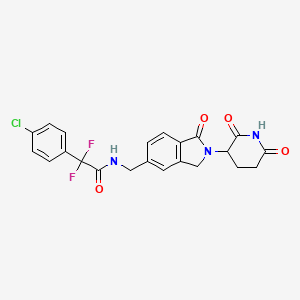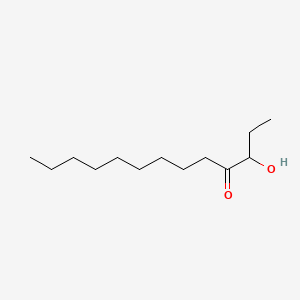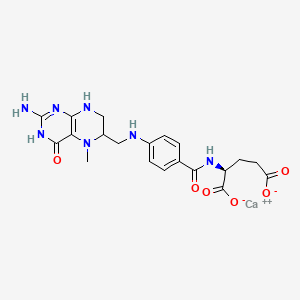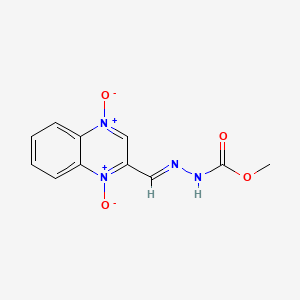
Cereblon modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cereblon modulator 1, also known as CC-90009, is a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator . It specifically binds to CRBN, thereby affecting the activity of the ubiquitin E3 ligase complex . This leads to the ubiquitination of certain substrate proteins and induces the proteasome-mediated degradation of certain transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3) .
Synthesis Analysis
The synthesis of Cereblon modulator 1 involves a focused combinatorial library approach where an imide-based CRBN-binding pharmacophore is fused to a heterocyclic scaffold . This approach, combined with phenotypic screening and chemical proteomics, has been shown to be an efficient workflow for identifying novel CRBN modulators .
Molecular Structure Analysis
The molecular structure of Cereblon modulator 1 is complex. It has been suggested that the central pyrimidine ring of the molecule may play a key role in its selectivity . Further molecular docking studies with CRBN and GSPT1 have helped to identify this possible hydrogen bond interaction .
Chemical Reactions Analysis
Cereblon modulator 1 induces selective degradation of GSPT1, a translation termination factor . This is achieved by specifically binding to CRBN, which affects the activity of the ubiquitin E3 ligase complex . The result is the ubiquitination of certain substrate proteins and the proteasome-mediated degradation of certain transcription factors .
Physical And Chemical Properties Analysis
Cereblon modulator 1 has a molecular weight of 461.85 and its solubility in DMSO is 250 mg/mL (541.30 mM) . It is recommended to store it at -20°C .
Wissenschaftliche Forschungsanwendungen
Acute Lymphoblastic Leukemia (ALL) Treatment
Eragidomide has shown promise in the treatment of ALL. It functions as a molecular glue degrader, selectively targeting proteins for degradation . This mechanism is beneficial in combating ALL by inducing apoptosis in leukemia cells.
Acute Myeloid Leukemia (AML) Therapy
In AML therapy, Eragidomide induces an integrated stress response that leads to apoptosis in AML blasts . It’s currently being tested in clinical trials as monotherapy or in combination with other anti-leukemia agents.
Myelodysplastic Syndromes (MDS)
For MDS, Eragidomide is being explored for its ability to target specific proteins involved in the disease pathology, offering a new approach to treatment .
Wirkmechanismus
Target of Action
Eragidomide, also known as Cereblon Modulator 1, primarily targets Cereblon (CRBN) . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins .
Mode of Action
Eragidomide acts as a high-affinity ligand for Cereblon, modulating its activity . It promotes the recruitment of specific proteins to the Cereblon E3 ligase complex, leading to their ubiquitination and subsequent degradation . Specifically, Eragidomide targets G1 to S phase transition 1 (GSPT1) , a small GTPase that regulates translation termination .
Biochemical Pathways
The action of Eragidomide affects several biochemical pathways. The degradation of GSPT1 by Eragidomide rapidly induces apoptosis in acute myeloid leukemia (AML) cells . This process is regulated by the ILF2/ILF3 complex , the mTOR pathway , and the integrated stress response pathway . Furthermore, GSPT1 degradation promotes the activation of the GCN1/GCN2/ATF4 pathway , leading to subsequent apoptosis in AML cells .
Pharmacokinetics
The pharmacokinetics of Eragidomide are currently under investigation in clinical trials . Preliminary results suggest that Eragidomide exhibits linear pharmacokinetics and dose-dependently modulates leukocytes and cytokines .
Result of Action
The action of Eragidomide results in the selective degradation of GSPT1, leading to rapid induction of apoptosis in AML cells . This reduces leukemia engraftment and leukemia stem cells in large-scale primary patient xenografting .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eragidomide | |
CAS RN |
1860875-51-9 |
Source


|
| Record name | Eragidomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERAGIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)





